Product packaging for Hafnium(IV) Trifluoromethanesulfonate(Cat. No.:CAS No. 161337-67-3)

Hafnium(IV) Trifluoromethanesulfonate

Cat. No.: B3020496
CAS No.: 161337-67-3
M. Wt: 774.8 g/mol
InChI Key: RRLMUTYDJNTJIU-UHFFFAOYSA-J
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Description

Overview of Transition Metal Triflate Catalysis

Transition metal triflates are a class of Lewis acid catalysts widely employed in organic chemistry. tandfonline.comdntb.gov.ua The triflate anion (CF₃SO₃⁻) is an excellent leaving group, and its strong electron-withdrawing nature enhances the Lewis acidity of the associated metal cation. scandium.org Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), which are often deactivated or decomposed by water, many metal triflates, particularly those of rare-earth and group 4 metals, exhibit notable water compatibility and stability. dntb.gov.ua This property allows them to be used in a wider range of reaction conditions, including in aqueous media, aligning with the principles of green chemistry. dntb.gov.uascandium.org Catalysts like Scandium(III) triflate [Sc(OTf)₃] are well-regarded for their water resistance, non-corrosive nature, and reusability. dntb.gov.ua The catalytic activity of these compounds is influenced by the oxophilicity and Lewis acidity of the metal center, which can be tuned by selecting different metals. rsc.org They are effective in facilitating numerous reactions, including cyclizations, C-H bond functionalizations, Friedel-Crafts acylations, and aldol (B89426) reactions. tandfonline.comresearchgate.net

Significance of Hafnium(IV) in Lewis Acid Catalysis

The hafnium(IV) ion (Hf⁴⁺) possesses several characteristics that make it a highly effective Lewis acid center. It has an intermediate ionic radius in the series of common Lewis acidic metals (Al < Ti < Hf < Zr < Sc < Ln) and exhibits a hard, oxophilic character typical of Group 4 metals. wikipedia.orgelsevierpure.com This oxophilicity, or affinity for oxygen, makes it particularly effective at activating carbonyl compounds and other oxygen-containing functional groups. nih.gov When combined with four triflate groups, the Lewis acidity of the hafnium center is significantly enhanced compared to its precursor, hafnium tetrachloride (HfCl₄). wikipedia.org This strong Lewis acidity allows Hf(OTf)₄ to catalyze reactions efficiently, often at very low concentrations. wikipedia.orgnih.gov The unique properties of the Hf(IV) center contribute to its high catalytic activity in various organic transformations, including Friedel-Crafts reactions, Mannich-type reactions, and carbohydrate synthesis, distinguishing it from other Lewis acids. elsevierpure.com

Historical Context of Hafnium(IV) Trifluoromethanesulfonate (B1224126) Development

Hafnium(IV) trifluoromethanesulfonate was first synthesized in 1995 by the research group of Shū Kobayashi. wikipedia.orgoup.com The preparation involved the reaction of hafnium tetrachloride (HfCl₄) with trifluoromethanesulfonic acid. oup.com Following its synthesis, Kobayashi's group demonstrated its effectiveness as a catalyst, particularly for Friedel-Crafts acylation reactions. wikipedia.orgoup.com They found that Hf(OTf)₄ was highly effective in catalyzing the reaction between arenes and acid anhydrides, outperforming other Lewis acids like BF₃·OEt₂, Sc(OTf)₃, and Zr(OTf)₄ under their tested conditions. wikipedia.org This initial work established Hf(OTf)₄ as a powerful and practical Lewis acid catalyst, paving the way for its widespread investigation and application in organic synthesis.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula Hf(OSO₂CF₃)₄ or C₄F₁₂HfO₁₂S₄
Molar Mass 774.74 g/mol
Appearance White to light yellow powder/crystal
Melting Point 350 °C (662 °F; 623 K)
Synonyms Hafnium(IV) triflate, Trifluoromethanesulfonic acid hafnium(IV) salt

Data sourced from multiple references. wikipedia.orgchemimpex.comcymitquimica.com

Selected Catalytic Applications

This compound has proven to be a highly efficient catalyst for a range of important organic reactions. Its performance in key transformations is highlighted by detailed research findings.

For instance, in Friedel-Crafts acylations of substituted benzenes with acid anhydrides, Hf(OTf)₄ demonstrated superior catalytic activity when used in a lithium perchlorate-nitromethane solvent system. oup.com This system significantly enhanced the catalyst's effectiveness, achieving product yields up to 250,000% based on the amount of catalyst used. oup.comnii.ac.jp The triflate was also found to be highly effective for Friedel-Crafts alkylations of aromatic compounds using alkyl chlorides, proceeding smoothly with a 5 mol% catalyst loading in the presence of lithium perchlorate (B79767). oup.com

Furthermore, Hf(OTf)₄ is an effective catalyst for nucleophilic substitution reactions. It can catalyze the thioacetalization of aldehydes and ketones under mild conditions with a catalyst loading as low as 0.1 mol%. wikipedia.org For example, the reaction between benzaldehyde (B42025) and ethanethiol (B150549) proceeds readily to a quantitative yield in the presence of Hf(OTf)₄. wikipedia.org The catalyst has also been identified as a potent catalyst for the three-component synthesis of β-carbamate ketones, requiring only a 2 mol% catalyst loading under solvent-free conditions to afford excellent yields in a short time frame. nih.gov

Reaction TypeSubstratesCatalyst LoadingKey Findings
Friedel-Crafts Acylation Arenes and acid anhydridesAs low as 0.0004 mol%Highly effective in LiClO₄-MeNO₂; product obtained in up to 250,000% molar amounts based on the catalyst. oup.comnii.ac.jp
Friedel-Crafts Alkylation Aromatic compounds and alkyl chlorides5 mol%Reactions proceeded smoothly with the addition of LiClO₄. oup.com
Thioacetalization Aldehydes/ketones and thiols0.1 mol%Accelerates reaction rate under mild conditions. wikipedia.org
Three-Component Synthesis Aldehydes, ketones, and carbamates2 mol%Fast reaction rate under solvent-free conditions, providing excellent yields. nih.gov
Selective Deacetylation Peracetylated saccharides2 mol%Efficiently catalyzes selective anomeric deacetylation. americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F12HfO12S4-4 B3020496 Hafnium(IV) Trifluoromethanesulfonate CAS No. 161337-67-3

Properties

CAS No.

161337-67-3

Molecular Formula

C4F12HfO12S4-4

Molecular Weight

774.8 g/mol

IUPAC Name

hafnium;trifluoromethanesulfonate

InChI

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/p-4

InChI Key

RRLMUTYDJNTJIU-UHFFFAOYSA-J

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf]

solubility

not available

Origin of Product

United States

Synthetic Methodologies for Hafnium Iv Trifluoromethanesulfonate

Initial Synthetic Pathways: Reaction of Hafnium(IV) Chloride with Trifluoromethanesulfonic Acid

The first successful synthesis of Hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) was reported in 1995 by the research group of Shū Kobayashi. wikipedia.org This seminal work established a direct and efficient method that remains the primary route for the preparation of this compound. nii.ac.jp The synthesis involves the reaction of Hafnium(IV) chloride (HfCl₄) with an excess of trifluoromethanesulfonic acid (TfOH). wikipedia.orgnii.ac.jp

The reaction proceeds via the displacement of the chloride ligands on the hafnium center by the more strongly coordinating trifluoromethanesulfonate groups. The trifluoromethanesulfonate anion (OTf⁻) is an excellent leaving group, but in this context, it acts as a non-coordinating anion that imparts strong Lewis acidity to the hafnium center. The resulting product is a white, air-stable solid that is easy to handle, which has contributed to its widespread adoption and commercial availability. wikipedia.org

The general reaction is as follows:

HfCl₄ + 4 TfOH → Hf(OTf)₄ + 4 HCl

Detailed findings from the initial reports form the basis of the current understanding and production of Hafnium(IV) trifluoromethanesulfonate. The key parameters of this foundational synthetic method are summarized in the table below.

Table 1: Key Parameters for the Synthesis of this compound

Parameter Description
Reactants Hafnium(IV) chloride (HfCl₄), Trifluoromethanesulfonic acid (TfOH)
Product This compound (Hf(OTf)₄)
Byproduct Hydrogen chloride (HCl)
Significance Established the first reliable and scalable route to Hf(OTf)₄.

| Reference | Kobayashi et al. (1995) wikipedia.orgnii.ac.jp |

Advancements in Preparative Techniques

Since the initial disclosure by Kobayashi and his co-workers, the reaction of Hafnium(IV) chloride with trifluoromethanesulfonic acid has remained the standard and most widely utilized method for the preparation of this compound. wikipedia.orgnii.ac.jp Extensive literature searches and reviews of synthetic methodologies indicate a notable absence of significant advancements or alternative preparative techniques that have supplanted this original pathway.

The robustness, high efficiency, and operational simplicity of the 1995 method have largely precluded the need for the development of new synthetic routes. The procedure yields a high-purity product that is stable under ambient conditions, a desirable characteristic for a Lewis acid catalyst. wikipedia.org Consequently, the compound became commercially available, further reducing the impetus for academic or industrial research into alternative production methods. The focus of the scientific community has predominantly shifted towards exploring and expanding the vast catalytic applications of this compound in organic synthesis rather than refining its preparation. elsevierpure.com

Fundamental Aspects of Hafnium Iv Trifluoromethanesulfonate As a Lewis Acid

Comparative Analysis of Lewis Acidity: Hafnium(IV) Trifluoromethanesulfonate (B1224126) vs. Related Lewis Acids (e.g., HfCl₄, Sc(OTf)₃, Zr(OTf)₄)

The Lewis acidity of Hafnium(IV) trifluoromethanesulfonate is notably potent when compared to other related Lewis acids, including its chloride precursor and triflates of other metals. Hf(OTf)₄ is a stronger Lewis acid than hafnium tetrachloride (HfCl₄) because of the powerful electron-withdrawing nature of the triflate groups. wikipedia.org This enhanced acidity translates to superior catalytic performance in numerous reactions.

In Friedel-Crafts acylation reactions, Hf(OTf)₄ has demonstrated higher efficacy compared to other common Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and zirconium(IV) triflate (Zr(OTf)₄). wikipedia.org Research has also indicated that hafnium(IV) salts are often more potent catalysts than their zirconium(IV) counterparts in various reactions involving carbonyl transformations. organic-chemistry.orgmdpi.com For instance, in the three-component Mannich reaction, Hf(OTf)₄ showed remarkably higher activity and efficiency than several zirconium(IV) salts. mdpi.com While Hf(OTf)₄ achieved an 89% yield in 6 hours, zirconium-based catalysts required 24 hours to achieve yields of around 70%. mdpi.com

However, the relative catalytic activity can be dependent on the specific reaction. In the hydrolysis of a nerve agent simulant, zirconium tetrachloride (ZrCl₄) and a Zr-based metal-organic framework (MOF) were found to be more active than HfCl₄ and its corresponding MOF, a difference attributed to the higher Lewis acidity of zirconium in that context. rsc.org

Catalytic Activity Comparison in Mannich Reaction¹⁹
CatalystReaction Time (h)Yield (%)
Hf(OTf)₄689
HfCl₄881
ZrCl₄24~70
ZrOCl₂·8H₂O24~70
ZrCp₂Cl₂24~70
None-No reaction

Role of Trifluoromethanesulfonate Ligands in Enhancing Electrophilicity

The trifluoromethanesulfonate (triflate, OTf) anion is a key component contributing to the exceptional Lewis acidity of Hf(OTf)₄. The triflate group is one of the best leaving groups in organic chemistry due to the stabilization of its resulting anion through resonance and the strong inductive effect of the three fluorine atoms. nih.gov

The presence of four strongly electron-withdrawing triflate groups significantly increases the electrophilicity of the hafnium(IV) metal center. wikipedia.orgelsevierpure.com This effect makes the central hafnium atom a much more powerful electron-pair acceptor compared to when it is bonded to less electron-withdrawing ligands, such as chlorides. wikipedia.org The substitution of chloride ligands with the more labile triflate ligands has been shown to enhance the electrophilic character and catalytic activity of metal centers. nsf.gov In the context of Friedel-Crafts reactions, the triflate anion plays a crucial role by stabilizing the acylium intermediate, thereby facilitating the reaction pathway. nih.gov

Properties of Triflate vs. Chloride Ligands
PropertyTrifluoromethanesulfonate (Triflate, OTf⁻)Chloride (Cl⁻)
Electron-Withdrawing EffectVery StrongModerate
Leaving Group AbilityExcellentGood
Impact on Metal CenterSignificantly enhances electrophilicity and Lewis acidity. wikipedia.orgelsevierpure.comConfers moderate Lewis acidity. wikipedia.org
LabilityHigh (weakly coordinating). nsf.govLower than triflate.

Intrinsic Characteristics of Hafnium(IV) in Catalysis (e.g., Oxophilicity, Ionic Radius)

Beyond the influence of its ligands, the inherent properties of the hafnium(IV) ion are fundamental to the catalytic prowess of Hf(OTf)₄. As a Group 4 metal, hafnium(IV) is characterized by its high oxophilicity, meaning it has a strong affinity for oxygen atoms. wikipedia.orgelsevierpure.com This "hard" Lewis acid character makes it particularly effective in catalyzing reactions that involve carbonyl compounds, as it can strongly coordinate to and activate the carbonyl oxygen. nih.gov

Intrinsic Properties of Hafnium(IV) and Related Metal Ions
Metal IonIonic Radius (Å)¹²CharacterKey Catalytic Trait
Hf(IV)0.78Hard Lewis AcidHigh Oxophilicity. wikipedia.orgelsevierpure.com
Zr(IV)0.79Hard Lewis AcidHigh Oxophilicity.
Sc(III)0.745Hard Lewis AcidHigh Oxophilicity.
Al(III)0.535Hard Lewis AcidHigh Oxophilicity.
Ti(IV)0.605Hard Lewis AcidHigh Oxophilicity.

Catalytic Applications of Hafnium Iv Trifluoromethanesulfonate in Organic Synthesis

Electrophilic Aromatic Substitution Reactions

Hafnium(IV) trifluoromethanesulfonate (B1224126) has demonstrated significant efficacy in catalyzing several types of electrophilic aromatic substitution reactions, which are fundamental for introducing functional groups onto aromatic rings. wikipedia.org

Friedel-Crafts Acylation Reactions

Hafnium(IV) trifluoromethanesulfonate is a highly efficient catalyst for Friedel-Crafts acylation, a key method for synthesizing aromatic ketones. researchgate.netresearchgate.net Research pioneered by Kobayashi and colleagues in 1995 established that Hf(OTf)₄ could effectively catalyze the reaction between arenes and acid anhydrides. wikipedia.orgoup.com The catalytic activity is notably enhanced when the reaction is performed in a lithium perchlorate-nitromethane (LiClO₄-MeNO₂) solvent system. researchgate.netoup.com In this specific medium, the turnover of the Lewis acid catalyst was improved by 5 to 20 times. oup.com This system allows for high yields of the corresponding aromatic ketones, with catalyst turnovers reaching up to 250,000%. researchgate.netoup.comoup.com Hf(OTf)₄ has been shown to be more effective than other Lewis acids such as BF₃•OEt₂, Sc(OTf)₃, and Zr(OTf)₄ for this transformation. wikipedia.org The reactions proceed smoothly with various substituted benzenes and acid anhydrides. researchgate.netoup.com

Table 1: this compound Catalyzed Friedel-Crafts Acylation of Arenes with Acid Anhydrides

AreneAcylating AgentCatalyst Loading (mol%)Solvent SystemTemperature (°C)Yield (%)
TolueneAcetic Anhydride1LiClO₄-MeNO₂5097
AnisoleAcetic Anhydride1LiClO₄-MeNO₂096
MesityleneAcetic Anhydride0.0004LiClO₄-MeNO₂50>99
Naphthalene (B1677914)Acetic Anhydride10LiClO₄-MeNO₂5094
TolueneIsobutyric Anhydride5LiClO₄-MeNO₂RT93
AnisolePivalic Anhydride10LiClO₄-MeNO₂5082

Data sourced from Kobayashi et al. (1995). oup.com

Friedel-Crafts Alkylation Reactions

Hf(OTf)₄ also serves as an effective catalyst for Friedel-Crafts alkylation reactions, enabling the introduction of alkyl groups onto aromatic rings. wikipedia.orgoup.com The catalyst facilitates the reaction of aromatic compounds with alkylating agents such as alkyl chlorides. oup.comoup.com The reactions proceed efficiently in the presence of a catalytic amount of Hf(OTf)₄, often in the LiClO₄-MeNO₂ medium, to yield mono-alkylated products in high yields. oup.com This methodology has been successfully applied to various aromatic substrates using not only reactive alkylating agents like benzyl (B1604629) chloride but also tertiary halides such as 2-chloro-2-methylpropane (B56623) and 1-chloroadamantane. oup.com A key advantage is the ability to use catalytic amounts (e.g., 5 mol%) of Hf(OTf)₄, which is an improvement over classical methods that often require stoichiometric quantities of Lewis acids. oup.comoup.com

Table 2: this compound Catalyzed Friedel-Crafts Alkylation

AreneAlkylating AgentCatalyst Loading (mol%)LiClO₄ (mol%)Yield (%)Product (Ortho/Para Ratio)
Benzene (B151609)Benzyl chloride55090Benzylbenzene
TolueneBenzyl chloride55080Benzyltoluene (39/61)
Benzene2-Chloro-2-methylpropane55082tert-Butylbenzene
Toluene1-Chloroadamantane55092(1-Adamantyl)toluene (0/100)

Data sourced from Hachiya et al. (1995). oup.com

Friedel-Crafts Alkenylation Reactions

The catalytic utility of this compound extends to Friedel-Crafts alkenylation reactions. In 2004, research by Song, Lee, and colleagues demonstrated that Hf(OTf)₄ could catalyze the alkenylation of benzene using alkenyl derivatives. wikipedia.org This reaction provides a direct method for forming carbon-carbon bonds between an aromatic ring and a double bond, introducing an alkenyl group.

Activation of Alkynes in Electrophilic Processes

This compound has been shown to activate alkynes, facilitating their participation in electrophilic substitution reactions. wikipedia.org Alongside other potent metal triflates like Scandium(III) trifluoromethanesulfonate [Sc(OTf)₃] and Indium(III) trifluoromethanesulfonate [In(OTf)₃], Hf(OTf)₄ serves as a powerful Lewis acid that can polarize the alkyne's carbon-carbon triple bond, making it susceptible to attack by nucleophiles, including electron-rich aromatic compounds. wikipedia.org

Nucleophilic Addition and Substitution Reactions

Beyond electrophilic aromatic substitutions, Hf(OTf)₄ is a valuable catalyst for nucleophilic reactions, particularly those involving carbonyl compounds.

Thioacetalization of Carbonyl Compounds

This compound is an exceptionally efficient catalyst for the thioacetalization of aldehydes and ketones. wikipedia.orgorganic-chemistry.org This reaction is crucial for protecting carbonyl groups in multi-step syntheses. Research by Zhu and colleagues in 2008 showed that a very low catalyst loading of Hf(OTf)₄ (as little as 0.1 mol%) can rapidly convert a wide range of carbonyl compounds into their corresponding thioacetals in high yields at room temperature. wikipedia.orgorganic-chemistry.orgfigshare.com The reaction proceeds under remarkably mild conditions and tolerates a variety of sensitive functional groups. figshare.comorganic-chemistry.orgresearchgate.net A significant advantage of this method is its chemoselectivity; for instance, aromatic aldehydes can be selectively protected in the presence of ketones or aliphatic aldehydes. figshare.com Furthermore, the process is racemization-free when applied to chiral substrates like α-aminoaldehydes. organic-chemistry.orgfigshare.comorganic-chemistry.org

Table 3: this compound Catalyzed Thioacetalization of Carbonyl Compounds

Carbonyl CompoundThiolCatalyst Loading (mol%)TimeYield (%)
Benzaldehyde (B42025)Ethanethiol (B150549)0.15 min99
4-NitrobenzaldehydeEthanethiol0.15 min99
4-Methoxybenzaldehyde1,2-Ethanedithiol0.15 min99
Cyclohexanone1,2-Ethanedithiol0.110 min98
Acetophenone1,2-Ethanedithiol0.115 min98
(S)-2-(Boc-amino)-3-phenylpropanal1,2-Ethanedithiol0.15 min96

Data sourced from Wu & Zhu (2008). organic-chemistry.org

Transthioacetalization Reactions

This compound, Hf(OTf)₄, has emerged as a highly efficient and versatile catalyst for the transthioacetalization of carbonyl compounds. organic-chemistry.orgnih.gov This Lewis acid demonstrates remarkable catalytic activity, enabling the conversion of a wide array of aldehydes and ketones into their corresponding thioacetals under exceptionally mild conditions. organic-chemistry.orgfigshare.com Research indicates that catalyst loadings as low as 0.1 mol% are sufficient to promote the reaction effectively at room temperature, often leading to high yields within minutes. organic-chemistry.org

The methodology is noted for its simplicity, as it does not necessitate the use of anhydrous solvents or inert atmospheres. organic-chemistry.org A significant advantage of using Hf(OTf)₄ is its compatibility with various sensitive functional and protecting groups, such as nitro, cyano, and tert-butyldimethylsilyl ethers. organic-chemistry.org Furthermore, the process is racemization-free when applied to chiral substrates like α-aminoaldehydes. organic-chemistry.orgnih.govfigshare.com

The catalyst also facilitates the chemoselective thioacetalization of aromatic aldehydes in the presence of aliphatic aldehydes or ketones, highlighting its utility in complex molecular synthesis. organic-chemistry.orgnih.gov The transthioacetalization of acetals to thioacetals is also achieved with high efficiency. organic-chemistry.org This catalytic system represents a substantial improvement over traditional methods that often require harsher conditions or stoichiometric amounts of catalysts. organic-chemistry.org

Catalytic Transthioacetalization of Carbonyl Compounds using Hf(OTf)₄
Carbonyl CompoundThiolCatalyst Loading (mol%)TimeYield (%)
BenzaldehydeEthanethiol0.15 min99
BenzaldehydePropane-1,3-dithiol0.15 min99
CyclohexanonePropane-1,3-dithiol0.115 min98
AcetophenonePropane-1,3-dithiol0.120 min96

Prins-Type Cyclization Reactions

This compound has demonstrated unique catalytic capabilities in promoting Prins-type cyclization reactions, which are powerful methods for constructing tetrahydropyran (B127337) rings. wikipedia.orgnih.gov This reaction involves the acid-catalyzed addition of an olefin to an aldehyde. nih.gov The resulting cationic intermediate can be trapped by a nucleophile to yield various substituted cyclic ethers. nih.gov

Research has shown that Hf(OTf)₄ can be uniquely effective in specific Prins cyclizations where other catalysts may fail. wikipedia.org For instance, Nakamura et al. reported in 2009 that Hf(OTf)₄ was singularly capable of catalyzing a Prins reaction between an aryl aldehyde and an O-protected or unprotected cyclohex-3-ene-1,2-dimethanol. wikipedia.org The Prins cyclization has become a significant strategy in the synthesis of complex polyketide natural products, offering a concise route to macrocycles containing tetrahydropyran units. nih.gov While the reaction can sometimes be complicated by side reactions or loss of stereochemical integrity, the choice of an appropriate Lewis acid catalyst like Hf(OTf)₄ is crucial for achieving high selectivity and yield. nih.govsemanticscholar.org

Hf(OTf)₄-Catalyzed Prins-Type Cyclization
Aldehyde SubstrateOlefin SubstrateKey FeatureReference
Aryl AldehydeCyclohex-3-ene-1,2-dimethanol (protected/unprotected)Hf(OTf)₄ was uniquely able to catalyze this specific transformation. wikipedia.org

Conjugate Addition Reactions (e.g., Indoles to α,β-Enones)

This compound serves as a highly active catalyst for the conjugate addition of indoles to α,β-unsaturated enones. thieme-connect.comresearchgate.net This reaction, a type of Michael addition, is a fundamental carbon-carbon bond-forming process for the synthesis of 3-substituted indole (B1671886) derivatives, which are prevalent motifs in biologically active compounds. thieme-connect.com

Studies have shown that Hf(OTf)₄ exhibits superior reactivity compared to other Lewis acids for this transformation. thieme-connect.com When using 10 mol% of Hf(OTf)₄ in acetonitrile (B52724), the reaction between indole and methyl vinyl ketone proceeds to completion in just ten minutes. thieme-connect.com The catalyst remains highly efficient even at lower loadings, with 1 mol% of Hf(OTf)₄ affording the desired product in 90% yield. thieme-connect.com The protocol is applicable to a range of substrates, including various substituted indoles (e.g., 1-methylindole, 5-bromoindole) and different enones, such as phenyl-propenyl ketone and cyclic enones. thieme-connect.com In all cases, the addition occurs exclusively at the 3-position of the indole ring, yielding the corresponding conjugate addition products in good to excellent yields. thieme-connect.com

Hf(OTf)₄-Catalyzed Conjugate Addition of Indoles to α,β-Enones
IndoleEnoneCatalyst Loading (mol%)TimeYield (%)
IndoleMethyl vinyl ketone11 h90
IndoleMethyl vinyl ketone1010 min98
1-MethylindoleCyclohex-2-enone101 h88
5-BromoindoleCyclopent-2-enone103 h93
IndolePhenyl-propenyl ketone101 h85

Glycosylation and Carbohydrate Transformations

Activation of Glycosyl Fluorides

In the field of carbohydrate chemistry, this compound has been identified as an effective reagent for the activation of glycosyl fluorides. acs.orgnih.gov Glycosyl fluorides are valued as glycosyl donors due to their stability compared to other donors like bromides or trichloroacetimidates. researchgate.net Their activation by a suitable Lewis acid is a critical step for the formation of glycosidic linkages. researchgate.net

The use of Hf(OTf)₄ provides an operationally simple and broadly applicable protocol for glycosylation reactions. acs.orgnih.gov It has been successfully employed in both solution-phase and solid-phase synthesis, accommodating a variety of substrates. acs.orgnih.govresearchgate.net The fluorophilic nature of the hafnium center facilitates the departure of the fluoride, generating a reactive oxocarbenium ion intermediate that is subsequently trapped by a glycosyl acceptor (an alcohol) to form the O-glycoside. researchgate.net This method is part of a range of modern techniques that utilize fluorophilic reagents to mediate the coupling of glycosyl fluorides with alcohols. researchgate.net

Ferrier Rearrangement Reactions

This compound is an efficient catalyst for the Ferrier rearrangement, a valuable transformation in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals. researchgate.netglobethesis.com This rearrangement involves the allylic displacement of a substituent at C-1 of a glycal by a nucleophile, with concomitant migration of the double bond. researchgate.net

The Hf(OTf)₄-catalyzed process allows for the stereoselective synthesis of O-, S-, N-, and C-glycosides under mild reaction conditions. researchgate.netglobethesis.comresearchgate.net Using glycals such as 3,4,6-tri-O-acetyl-D-glucal, reactions with various alcohol and thiol nucleophiles proceed smoothly to give the corresponding 2,3-unsaturated glycosides in good yields and with high α-anomeric selectivity. researchgate.netresearchgate.net For instance, reactions are often completed within 30 minutes, achieving α/β stereoselectivity ratios as high as 95:5. researchgate.net The versatility of this catalyst extends to different glycal substrates and nucleophiles, making it a highly useful tool for producing functionalized carbohydrate derivatives. globethesis.com

Hf(OTf)₄-Catalyzed Ferrier Rearrangement
Glycal DonorNucleophile (Acceptor)Yield (%)α/β Ratio
3,4,6-Tri-O-acetyl-D-glucalMethanol (B129727)9280:20
3,4,6-Tri-O-acetyl-D-glucalThiophenol9095:5
3,4,6-Tri-O-acetyl-D-glucalIndole8590:10
3,4,6-Tri-O-benzyl-D-glucalBenzyl alcohol8885:15

Decarboxylative Glycosylation Strategies

This compound has been successfully applied as a catalyst in novel decarboxylative glycosylation strategies. thieme-connect.com This method utilizes acyl-protected mixed carbonates as glycosyl donors, which upon activation, release carbon dioxide to form a glycosidic bond. thieme-connect.com

Research has shown that catalytic amounts of Hf(OTf)₄ (typically 2-5 mol%) effectively promote the reaction of various glycosyl β-carbonates with acceptor alcohols in dichloromethane (B109758) at room temperature. thieme-connect.com The process affords the corresponding β-glycosides in high to excellent yields. thieme-connect.com Comparative studies revealed that Hf(OTf)₄ is significantly more active than other group III and IV metal triflates, including those of zirconium, scandium, yttrium, and lanthanum, which showed little to no activity under the same conditions. thieme-connect.com The proposed mechanism involves the initial activation of the carbonate donor by Hf(OTf)₄, leading to the formation of a cyclic acyloxonium ion and carbon dioxide. This reactive intermediate then couples with a hafnium alkoxide, generated from the acceptor alcohol, to furnish the β-glycoside product. thieme-connect.com

Hf(OTf)₄-Catalyzed Decarboxylative Glycosylation
Glycosyl β-Carbonate DonorAcceptor AlcoholCatalyst Loading (mol%)Yield (%)α:β Ratio
Cyclohexyl β-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl) carbonateCyclohexanol595Only β
Cyclohexyl β-(2,3,4,6-tetra-O-acetyl-D-galactopyranosyl) carbonateMethanol592Only β
Cyclohexyl β-(2,3,4,6-tetra-O-acetyl-D-mannopyranosyl) carbonateIsopropanol589Only β

Selective Deacetylation of Peracetylated Saccharides

The selective deprotection of functional groups is a cornerstone of complex carbohydrate synthesis. This compound has been identified as a highly efficient catalyst for the selective anomeric deacetylation of peracetylated monosaccharides, disaccharides, and trisaccharides. nih.govbeilstein-journals.org This method employs a low catalyst loading of just 2 mol% of Hf(OTf)₄ in acetonitrile to achieve the desired transformation. nih.govbeilstein-journals.orgnih.gov

A significant advantage of this protocol is the substantial acceleration of the reaction rate upon the application of ultrasonic irradiation. nih.govbeilstein-journals.orgnih.gov Mechanistic investigations have confirmed that the reaction proceeds via hydrolysis. nih.govnih.gov NMR spectroscopy data suggest a plausible mechanism where multiple molecules of the peracetylated saccharide coordinate to the Hafnium(IV) cation. This ligation is believed to occur primarily through the anomeric acetate (B1210297) group, which promotes its specific and selective hydrolysis, leaving other acetyl groups intact. nih.govnih.gov

Table 1: Hf(OTf)₄ Catalyzed Selective Anomeric Deacetylation

Substrate (Peracetylated Saccharide)Catalyst Loading (mol%)SolventConditionsOutcome
Mono-, Di-, and Trisaccharides2AcetonitrileUltrasonic IrradiationSelective 1-O-deacetylation

Multicomponent Reaction Synthesis

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from simple starting materials in a single step. Hf(OTf)₄ has proven to be an exceptional catalyst for several important MCRs.

This compound has been established as a highly potent catalyst for the one-pot, three-component Biginelli reaction, which is a cornerstone method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The catalytic efficacy of Hf(OTf)₄ is particularly pronounced under solvent-free conditions, which dramatically promotes the reaction.

The scope of the Hf(OTf)₄-catalyzed Biginelli reaction is broad, accommodating various aldehydes and β-ketoesters, consistently providing high yields of the corresponding DHPMs.

Table 2: Hf(OTf)₄ Catalyzed Biginelli Reaction of Aldehydes, Ethyl Acetoacetate, and Urea

AldehydeCatalyst Loading (mol%)ConditionsYield (%)
4-Methylbenzaldehyde1Solvent-free, 20 min92
4-Methoxybenzaldehyde1Solvent-free, 20 min93
4-Chlorobenzaldehyde1Solvent-free, 20 min88

The synthesis of β-amino ketones, or Mannich bases, is a fundamental transformation in organic chemistry, and Hf(OTf)₄ has been identified as a superior catalyst for these reactions. elsevierpure.com It effectively catalyzes the direct, three-component synthesis of N-carbamate-protected β-amino ketones from aldehydes, ketones, and carbamates. nih.govnih.govdntb.gov.ua This method is characterized by its efficiency, requiring low catalyst loading (as low as 2 mol%) and proceeding rapidly under solvent-free conditions to afford a diverse range of carbamate-protected Mannich bases in excellent yields. nih.govnih.gov

Interestingly, a mechanistic investigation into the synthesis of β-carbamate ketones suggests that the reaction does not follow a traditional Mannich-type pathway. Instead, it is proposed to proceed through a sequential aldol (B89426) condensation between the aldehyde and ketone, followed by an aza-Michael addition of the carbamate (B1207046) to the resulting enone. nih.govnih.gov Hf(OTf)₄ is believed to catalyze both of these steps effectively. nih.gov

Table 3: Hf(OTf)₄-Catalyzed Synthesis of β-Carbamate Ketones

AldehydeKetoneCarbamateCatalyst Loading (mol%)ConditionsYield (%)
BenzaldehydeAcetophenoneBenzyl carbamate280 °C, Solvent-free, 2-4 h75-91
Substituted BenzaldehydesSubstituted AcetophenonesEthyl carbamate280 °C, Solvent-free, 2-4 h75-91

Beyond the Mannich reaction, this compound also catalyzes other important aminomethylation reactions. Specifically, it has been shown to be an effective Lewis acid for the regioselective N-aminomethylation of indoles and other NH-containing heterocycles. researchgate.net

In this transformation, Hf(OTf)₄ promotes the reaction of an indole derivative with a typical N,O-acetal. A key feature of this catalysis is the preferential formation of the kinetically favored N-aminomethylated indole product over the thermodynamically more stable 3-aminomethylated isomer. This kinetic control provides a valuable synthetic route to N-substituted indoles, which might be challenging to access selectively through other methods. researchgate.net

Other Catalytic Transformations

The catalytic utility of hafnium salts extends to fundamental organic reactions such as esterification.

In the pursuit of more sustainable and atom-efficient chemical processes, the direct condensation of carboxylic acids and alcohols is a highly desirable method for ester synthesis. Hafnium(IV) salts, such as commercially available hafnium(IV) chloride, have been shown to effectively catalyze the direct esterification of equimolar amounts of carboxylic acids and alcohols.

This method avoids the need for stoichiometric condensing reagents or the use of one substrate in large excess, which is common in traditional esterification procedures. The reaction proceeds efficiently, and the protocol is applicable to direct polyesterification, indicating its potential for large-scale industrial operations. The use of hafnium catalysts in this context represents a significant step towards greener and more economical ester synthesis.

Homogeneous Methoxycarbonylation and Hydrocarboxylation of Phenylacetylene

The methoxycarbonylation and hydrocarboxylation of alkynes are important industrial processes for the synthesis of α,β-unsaturated esters and carboxylic acids, respectively. While various transition metal catalysts, particularly those based on palladium, are known to facilitate these transformations for substrates like phenylacetylene, a review of the available scientific literature did not yield specific examples or detailed research findings on the use of this compound as a catalyst for these particular reactions.

Direct Polycondensation Reactions (e.g., of Lactic Acid)

Direct polycondensation is a method for producing polymers, such as poly(lactic acid), directly from monomers like lactic acid by removing water. This process typically requires catalysts to achieve high molecular weights. Various metal compounds, including tin, scandium, and aluminum salts, have been investigated for this purpose. researchgate.netunusida.ac.id However, based on the reviewed literature, there is no specific information available regarding the application of this compound as a catalyst for the direct polycondensation of lactic acid.

Cationic Benzylation Reactions

This compound has proven to be a highly effective catalyst for the cationic benzylation of 1,3-dicarbonyl compounds. organic-chemistry.orgnih.gov This method provides an efficient pathway for forming carbon-carbon bonds under mild, non-anhydrous conditions. organic-chemistry.org The reaction involves the generation of 1-phenylethyl cations from substituted 1-phenylethanols, which then react with nucleophiles like 1,3-diketones, ketoesters, and ketoamides. nih.gov

Research has shown that Hf(OTf)₄ is a more active catalyst for this transformation compared to several other metal triflates, including those of lanthanum, ytterbium, and scandium. researchgate.net The reactions are typically carried out in nitromethane (B149229) with a low catalyst loading of approximately 0.5 mol%. nih.gov The procedure is compatible with a range of benzylic alcohols, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.orgnih.gov For instance, electron-rich benzylic alcohols react to give benzylated products in high yields (86-96%), while even those with strong electron-withdrawing groups, such as a nitro group, can afford the desired product in significant yields. nih.gov An added advantage of this catalytic system is that the catalyst can be recovered through water extraction and reused multiple times without a significant loss of efficiency. organic-chemistry.orgnih.gov

Hf(OTf)₄-Catalyzed Benzylation of Dibenzoylmethane with Substituted 1-Phenylethanols
Substituent on Phenyl Ring of AlcoholProduct Yield (%)
4-Methoxy96
4-Methyl92
None (H)89
4-Chloro79
4-Nitro61

Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. organic-chemistry.org this compound has been identified as an efficient catalyst for this transformation. plu.mx The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, a process that is ortho, para-selective. organic-chemistry.org

Studies have demonstrated that the Fries rearrangement of acyloxy benzene or naphthalene derivatives proceeds smoothly using 5–20 mol% of Hf(OTf)₄ as the catalyst. researchgate.netplu.mx This catalytic approach is a valuable method for the synthesis of hydroxyarylketones, which are important intermediates in the production of pharmaceuticals. The selectivity between the ortho and para products can often be controlled by adjusting reaction conditions such as temperature. organic-chemistry.org

Fries Rearrangement Catalyzed by Hf(OTf)₄
SubstrateCatalyst Loading (mol%)Key Finding
Acyloxy Benzene Derivatives5-20Efficient catalysis of rearrangement. researchgate.netplu.mx
Acyloxy Naphthalene Derivatives5-20Smooth reaction progression. researchgate.netplu.mx

Asymmetric Catalysis (e.g., Michael Addition of Thiols)

This compound serves as a precursor for novel chiral Lewis acid catalysts used in asymmetric synthesis. A notable example is its application in the asymmetric Michael addition of thiols to α,β-unsaturated carbonyl compounds. thieme-connect.com

A chiral hafnium catalyst, prepared from Hf(OTf)₄ and a specific chiral ligand, has been developed for the reaction of thiols with 3-(2-alkenoyl)-2-oxazolidinones. This marks the first successful use of a chiral hafnium Lewis acid in asymmetric catalysis. thieme-connect.com The reaction affords the corresponding sulfur-containing adducts in high yields and with high enantiomeric excesses. Interestingly, this system demonstrates ligand-acceleration, a phenomenon where the chiral Lewis acid is more reactive than the original, uncomplexed Lewis acid. thieme-connect.com

In the presence of a catalytic amount of this chiral hafnium complex, various aliphatic thiols react efficiently. For example, the addition of benzyl mercaptan to 3-crotonoyl-2-oxazolidinone proceeded to a 94% yield with an 88% enantiomeric excess (ee). Similarly, the reaction with cyclohexyl mercaptan yielded the product in 91% with a 90% ee. thieme-connect.com

Asymmetric Michael Addition of Thiols Catalyzed by a Chiral Hf-Complex
Thiol SubstrateMichael AcceptorYield (%)Enantiomeric Excess (ee, %)
Benzyl Mercaptan3-Crotonoyl-2-oxazolidinone9488
Cyclohexyl Mercaptan3-Crotonoyl-2-oxazolidinone9190
1-Dodecanethiol3-Crotonoyl-2-oxazolidinone9189

Mechanistic Insights into Hafnium Iv Trifluoromethanesulfonate Catalysis

Reaction Pathway Elucidation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Hafnium(IV) trifluoromethanesulfonate (B1224126) has proven to be an effective catalyst for several MCRs, and mechanistic studies have provided clarity on the reaction pathways.

In the three-component synthesis of β-carbamate ketones from aldehydes, ketones, and carbamates, hafnium(IV) trifluoromethanesulfonate catalysis does not follow a traditional Mannich-type pathway. nih.gov Instead, a mechanistic investigation has revealed a sequential reaction pathway. nih.gov The reaction is initiated by a this compound-catalyzed aldol (B89426) condensation between the aldehyde and the ketone to form an enone intermediate. This is followed by a this compound-catalyzed aza-Michael addition of the carbamate (B1207046) to the enone, yielding the final β-carbamate ketone. nih.gov this compound is crucial in catalyzing both of these steps. nih.gov

The Biginelli reaction, another important MCR that produces dihydropyrimidinones, is also efficiently catalyzed by this compound. nih.gov While the specific mechanistic studies for the this compound-catalyzed Biginelli reaction are not as extensively detailed in the provided search results, the generally accepted mechanism for Lewis acid-catalyzed Biginelli reactions involves the formation of an acyl imine intermediate from the condensation of the aldehyde and urea. organic-chemistry.org This intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone. The role of this compound in this pathway is to act as a potent Lewis acid, activating the aldehyde carbonyl towards nucleophilic attack by the urea. nih.gov

Activation Mechanisms of Carbonyl Compounds and Other Substrates

The catalytic prowess of this compound is largely attributed to its strong Lewis acidity, enabling it to effectively activate carbonyl compounds and other substrates. wikipedia.org The hafnium(IV) center, with its high charge density and oxophilic character, readily coordinates to the oxygen atom of a carbonyl group. elsevierpure.com This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. nih.gov

This activation mechanism is fundamental to the reactions discussed in the previous section. In the synthesis of β-carbamate ketones, this compound activates the aldehyde and ketone carbonyls in the aldol condensation step, as well as the enone intermediate in the subsequent aza-Michael addition. nih.gov Similarly, in the Biginelli reaction, the activation of the aldehyde is a key step. nih.gov this compound has also been shown to be a highly efficient catalyst for the chemoselective thioacetalization of carbonyl compounds, where it activates a wide range of aldehydes and ketones for reaction with thiols under mild conditions. nih.govorganic-chemistry.org

Influence of Reaction Conditions

The catalytic efficiency of this compound can be significantly influenced by the reaction conditions, such as the choice of solvent or the absence thereof.

Solvent-Free Catalysis: A notable advantage of this compound is its effectiveness under solvent-free conditions. nih.govnih.gov For instance, the three-component synthesis of β-carbamate ketones proceeds in excellent yields with low catalyst loading (2 mol%) in the absence of a solvent. nih.gov This approach not only offers environmental benefits by reducing solvent waste but can also lead to faster reaction rates and simpler product isolation. nih.gov The synthesis of Mannich bases is another example where this compound excels as a catalyst under solvent-free conditions. nih.gov

Effect of Solvent and Temperature on the Hf(OTf)4-Catalyzed Synthesis of β-Carbamate Ketones
EntrySolventTemperature (°C)Time (h)Yield (%)
1CH3CN2524&lt;5
2CH3CN801245
3DCM4024&lt;5
4THF6524&lt;5
5Toluene1101233
6Solvent-free80291

Lithium Perchlorate-Nitromethane Media: In contrast to solvent-free systems, the use of specific solvent systems can dramatically enhance the catalytic activity of this compound. A prime example is the use of lithium perchlorate (B79767) in nitromethane (B149229) (LiClO4–MeNO2). nii.ac.jp This medium has been shown to significantly improve the catalytic efficiency of this compound in Friedel-Crafts acylation reactions, with product yields reaching up to 250,000% based on the catalyst. nii.ac.jp The exact role of the LiClO4–MeNO2 system is not fully elucidated in the provided results, but it is suggested to be an excellent solvent system that enhances the Lewis acidity of the catalyst.

Ligand Acceleration Phenomena in Chiral Catalysis

While many chiral Lewis acids exhibit lower reactivity compared to their parent Lewis acids, instances of "ligand acceleration," where the chiral ligand enhances the reaction rate, are highly sought after. This compound has been successfully employed in developing such a system. scispace.com

A novel chiral hafnium catalyst, prepared from this compound and a specific chiral ligand, has demonstrated ligand acceleration in the asymmetric Michael addition of thiols to 3-(2-alkenoyl)-2-oxazolidinones. scispace.com This is a significant finding, as it represents the first successful application of a chiral hafnium Lewis acid in asymmetric catalysis where ligand acceleration was observed. scispace.com The chiral ligand not only induces high enantioselectivity but also accelerates the reaction, leading to an efficient catalytic system. scispace.com

Screening of Lewis Acids and Ligands in Asymmetric Michael Addition
EntryLewis AcidLigandTime (h)Yield (%)ee (%)
1Sc(OTf)3124&lt;5-
2Cu(OTf)2124&lt;5-
3Yb(OTf)3124&lt;5-
4Hf(OTf)4None24&lt;5-
5Hf(OTf)41128590

Role in Keto-Enol Tautomerization

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, and the enol form is a key nucleophilic intermediate in many reactions involving carbonyl compounds. masterorganicchemistry.com The rate of interconversion between the keto and enol forms is often slow but can be catalyzed by acids or bases. masterorganicchemistry.com

This compound has been shown to significantly promote keto-enol tautomerization. nih.gov This was demonstrated by ¹H NMR tracing of the H/D exchange reaction of ketones in deuterated methanol (B129727) (MeOH-d4). The presence of this compound accelerated the exchange, indicating a faster formation of the enol intermediate. nih.gov This catalytic role in promoting keto-enol tautomerism is a key factor in accelerating reactions such as the Mannich reaction, where the enol or enolate of the ketone is the active nucleophile. nih.gov

Coordination Chemistry of Hafnium Iv Trifluoromethanesulfonate

Ligand Interactions and Adduct Formation (e.g., Pyridinediamine Ligands)

The strong Lewis acidity of the hafnium center in Hf(OTf)₄ drives its interaction with a variety of ligands, particularly those containing N-donor atoms like pyridinediamine. wikipedia.orgmdpi.com The formation of hafnium complexes is a key aspect of its application in catalysis and materials science. alfa-chemistry.com Ligands with donor atoms such as nitrogen, oxygen, and phosphorus can modulate the electron density around the hafnium center, thereby influencing its reactivity. alfa-chemistry.com

A notable example of adduct formation involves the reaction of Hf(OTf)₄ with pyridinediamine ligands. Research has shown that a 1:1 mixture of Hf(OTf)₄ and a pyridinediamine ligand results in the formation of a Hf(OTf)₄-pyridinediamine complex. researchgate.net This complex has demonstrated high efficiency as a catalyst, for instance, in the 1,4-addition reaction of indole (B1671886) to enones. researchgate.net The coordination of the pyridinediamine ligand to the hafnium center can inhibit undesirable side reactions, such as the oligomerization of indole, which can occur when using Hf(OTf)₄ alone. researchgate.net The stereochemistry of the pyridinediamine ligands themselves plays a significant role in determining the relative rate of the catalyzed reactions. researchgate.net

The interaction between the hafnium center and the ligand is a classic example of Lewis acid-base chemistry, where the electron-deficient hafnium atom accepts electron density from the nitrogen atoms of the pyridinediamine ligand. The stability and geometry of the resulting complex are influenced by both the electronic properties and the steric demands of the specific ligand used. alfa-chemistry.com

Interaction of Hf(OTf)₄ with Pyridinediamine Ligands
ReactantsStoichiometryProductKey ObservationApplication
Hafnium(IV) Trifluoromethanesulfonate (B1224126), Pyridinediamine Ligand1:1Hf(OTf)₄-pyridinediamine complexInhibition of indole oligomerization researchgate.netCatalysis of 1,4-addition reactions researchgate.net

Stereochemical Considerations and Coordination Geometries

The coordination chemistry of hafnium(IV) is diverse, with the metal center capable of adopting several coordination numbers and geometries, largely influenced by the size and nature of the coordinating ligands. researchgate.net Common coordination numbers for hafnium(IV) are 6, 7, and 8. researchgate.net

For six-coordinate complexes, a common geometry is octahedral. wikipedia.orgntu.edu.sg However, due to hafnium's relatively large ionic radius, higher coordination numbers are frequently observed. wikipedia.org Eight-coordinate hafnium(IV) complexes have been structurally characterized, often exhibiting distorted dodecahedral geometries. nih.govrsc.org For example, in the complex anion [Hf(NTA)₂]²⁻, the hafnium atom is surrounded by two nitrogen atoms and six oxygen atoms from two nitrilotriacetic acid molecules, forming a distorted dodecahedron. nih.gov Other observed geometries for eight-coordinate hafnium include a distorted quadrangular antiprism. nih.gov Seven-coordination is also known, with geometries such as a pentagonal bipyramid or a monocapped trigonal prism. researchgate.net

The specific geometry adopted in a Hafnium(IV) Trifluoromethanesulfonate complex will depend on the number and type of ligands that coordinate to the metal center, in addition to the potential coordination of the triflate anions themselves. In the presence of bulky or polydentate ligands, the hafnium center can achieve these higher coordination numbers, leading to complex three-dimensional structures. nih.govnih.gov For instance, a triamidoamine ligand can bind the hafnium center in a trigonal monopyramidal fashion. nih.gov

Common Coordination Geometries for Hafnium(IV) Complexes
Coordination NumberTypical GeometryExample
6Octahedral wikipedia.orgntu.edu.sg[HfF₆]²⁻ researchgate.net
7Pentagonal Bipyramid, Monocapped Trigonal Prism researchgate.net[Zr₄F₂₁]⁵⁻ chain units researchgate.net
8Distorted Dodecahedron, Distorted Quadrangular Antiprism nih.govrsc.org[Hf(NTA)₂]²⁻, [HfCDTA(H₂O)₂] nih.gov

Role of Triflate as a Counterion in Coordination Complexes

The trifluoromethanesulfonate (triflate, OTf⁻) anion plays a crucial role in the chemistry of Hf(OTf)₄. The triflate group is known for being an excellent leaving group due to its ability to stabilize a negative charge. nih.gov In coordination chemistry, it is generally regarded as a weakly or moderately coordinating anion. nih.gov

The strong electron-withdrawing nature of the triflate groups is a primary reason for the high Lewis acidity of Hf(OTf)₄. wikipedia.org This enhanced acidity, greater than that of hafnium tetrachloride (HfCl₄), makes it a highly effective catalyst. wikipedia.orgresearchgate.net In many contexts, the triflate groups are directly coordinated to the hafnium center. However, they can be displaced from the metal's coordination sphere by stronger Lewis bases or bidentate ligands. nih.gov When a stronger ligand coordinates to the hafnium center, the triflate anion is displaced and serves as a non-coordinating counterion, balancing the charge of the resulting cationic hafnium complex. nih.gov

Computational and Theoretical Investigations of Hafnium Iv Trifluoromethanesulfonate Reactivity

Molecular Modeling of Catalytic Cycles

Detailed molecular modeling of the complete catalytic cycles involving Hafnium(IV) Trifluoromethanesulfonate (B1224126) is a complex endeavor, and comprehensive studies detailing the entire energy profile for specific reactions are not extensively available in the current literature. However, mechanistic investigations, often combining experimental evidence with computational insights for related systems, provide a foundational understanding of how Hf(OTf)4 likely operates.

For instance, in the context of Friedel-Crafts acylation, a reaction where Hf(OTf)4 shows exceptional activity, computational studies on metal triflates have elucidated a general mechanistic pathway. mdpi.com A combined experimental and Density Functional Theory (DFT) study on Friedel-Crafts acylation with various metal triflates revealed the crucial role of the metal center in the formation of the active acylium ion intermediate. elsevierpure.com The catalytic cycle is proposed to involve the coordination of the Lewis acidic metal center to the acylating agent (e.g., an acid anhydride), followed by the formation of a highly electrophilic acylium triflate species. This intermediate is then attacked by the aromatic nucleophile. The theoretical calculations in such studies help to map the potential energy surface of the reaction, identifying the rate-determining step and the influence of the metal triflate in stabilizing key transition states. elsevierpure.com Although this study was not exclusively focused on hafnium, the principles are applicable and suggest that the high charge density and oxophilicity of the Hf(IV) ion are key to its catalytic prowess. wikipedia.orgelsevierpure.com

In other reactions, such as the three-component synthesis of β-carbamate ketones, mechanistic investigations suggest that the reaction catalyzed by Hf(OTf)4 proceeds through a sequential aldol (B89426) condensation and aza-Michael addition, rather than a direct Mannich-type pathway. researchgate.netnih.gov While detailed computational modeling of this specific Hf(OTf)4-catalyzed cascade is not yet published, such experimental findings provide the framework for future theoretical studies to map out the energetics of the competing pathways and rationalize the observed selectivity. Similarly, for the synthesis of Mannich bases, ¹H NMR tracing experiments have indicated that Hf(OTf)4 significantly promotes the keto-enol tautomerization of ketone substrates, a key step in the reaction mechanism. mdpi.comnih.gov This suggests that a primary role of the Hf(OTf)4 is the activation of the carbonyl group through coordination, thereby lowering the energy barrier for enolization. Future molecular modeling studies could quantify this effect by calculating the energy profiles of the catalyzed versus uncatalyzed tautomerization.

Quantum Chemical Studies of Lewis Acidity and Activation

The exceptional catalytic performance of Hafnium(IV) Trifluoromethanesulfonate is fundamentally rooted in its strong Lewis acidity. The Hf(IV) center, with its intermediate ionic radius and hard, oxophilic character, is made significantly more electrophilic by the four strongly electron-withdrawing triflate ligands. wikipedia.orgelsevierpure.com This qualitative understanding is widely accepted, but quantitative quantum chemical studies to precisely determine the Lewis acidity of Hf(OTf)4 are not extensively reported.

Quantum chemical calculations, such as DFT, are powerful tools for quantifying Lewis acidity. Common theoretical descriptors for Lewis acidity include the calculation of Fluoride Ion Affinity (FIA) or Hydride Ion Affinity (HIA), and the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the Lewis acid. A lower LUMO energy generally corresponds to a stronger Lewis acid, as it indicates a greater ability to accept electron density from a Lewis base (e.g., a substrate). While such studies have been performed for other Lewis acids, specific and detailed reports for Hf(OTf)4 are scarce in the literature. nih.gov

Despite the lack of direct quantitative studies on Hf(OTf)4's Lewis acidity, computational investigations into related systems provide valuable insights. For example, DFT calculations have been used to study the interaction of various Lewis bases with Group 4 metal halides and alkoxy halides, revealing trends in Lewis acidity based on the electronic properties of the ligands. chemrxiv.org These studies show that the formation of more stable Lewis acid-base adducts is a key driving force in these systems.

Furthermore, computational studies on the activation of substrates by Lewis acids are prevalent. In the context of Hf(OTf)4, it is understood that the catalyst activates carbonyl compounds, imines, and other substrates by coordinating to a lone pair of electrons on a heteroatom (typically oxygen or nitrogen). This coordination withdraws electron density from the substrate, making it more electrophilic and susceptible to nucleophilic attack. Mechanistic studies on Hf(OTf)4-catalyzed reactions consistently propose the activation of carbonyl-containing substrates as a key step. researchgate.net Quantum chemical calculations could provide a more detailed picture of this activation process by analyzing the changes in the electronic structure of the substrate upon coordination to the Hf(IV) center, such as the elongation and polarization of bonds and the lowering of the LUMO energy of the substrate-catalyst complex.

A computational study of the hydrated hafnium(IV) ion, using an ab initio quantum mechanical charge field molecular dynamics approach, has provided fundamental data on the coordination environment and bonding of Hf(IV) with oxygen-based ligands. This study revealed that the Hf(IV) ion is typically eight-coordinate in aqueous solution, forming strong bonds with water molecules. nih.gov While not directly investigating Hf(OTf)4 in a catalytic context, these findings underscore the strong oxophilicity of the hafnium center, which is a critical factor in its ability to activate carbonyl-containing substrates.

Advanced Applications and Future Research Directions

Integration in Green Chemistry Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. Hafnium(IV) trifluoromethanesulfonate (B1224126) has emerged as a promising catalyst in this domain due to its efficiency under mild conditions and potential for recyclability.

The use of Hafnium(IV) trifluoromethanesulfonate often allows for reactions to be conducted at room temperature, which reduces energy consumption. organic-chemistry.org Its high catalytic activity means that only small, or catalytic, amounts are needed, minimizing waste. nih.gov For instance, the thioacetalization of carbonyl compounds can be achieved with as little as 0.1 mol% of the catalyst. organic-chemistry.org

Furthermore, the development of recyclable catalytic systems is a key focus. Research has demonstrated that this compound can be a recyclable catalyst for certain reactions, such as the mononitration of o-nitrotoluene. chemrxiv.org Additionally, supporting the catalyst on materials like activated carbon has been shown to facilitate easy removal and reuse for multiple reaction cycles without significant loss of activity.

Potential in Materials Science

In the realm of materials science, this compound serves as a valuable precursor for the synthesis of advanced hafnium-based materials. researchgate.net These materials, including high-performance ceramics and thin films, benefit from the compound's ability to form stable complexes, leading to enhanced durability and thermal stability. researchgate.net

A significant application lies in the semiconductor industry, where it is used in the production of hafnium oxide, a critical component for high-k dielectrics in modern electronic devices. researchgate.net The use of hafnium oxide allows for further miniaturization and improved performance of semiconductors. researchgate.net

The potential of this compound also extends to energy and environmental applications. It is being explored for its utility in solar energy technologies and as a component in materials for water treatment. nih.gov Moreover, it is a key building block for creating functional metal-organic frameworks (MOFs). mdpi.com These porous materials have a wide range of applications, including gas storage, separation, and catalysis.

Development of Chiral this compound Catalysts

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral catalysts, which can selectively produce one enantiomer over the other, is a major area of research. While this compound itself is achiral, it can be combined with chiral organic molecules, known as ligands, to form chiral catalytic complexes. researchgate.netnih.gov

These chiral this compound-based catalysts have shown promise in asymmetric synthesis. For example, the combination of this compound with chiral pyridine-diamine ligands has been used to catalyze 1,4-addition reactions of indole (B1671886) to enones. researchgate.net The design and synthesis of new chiral ligands tailored for hafnium are an active area of investigation, aiming to create highly effective and selective catalysts for a broader range of asymmetric transformations. nih.gov The development of such catalysts that can be easily recovered and reused is a key goal in making asymmetric synthesis more sustainable. elsevierpure.com

Expanding Substrate Scope and Reaction Diversity

A significant advantage of this compound as a Lewis acid catalyst is its remarkable versatility, enabling a wide array of chemical transformations. wikipedia.org Its strong electron-withdrawing triflate groups contribute to its high catalytic activity. mdpi.com Research has demonstrated its effectiveness in classic organic reactions such as Friedel-Crafts acylations and alkylations, which are fundamental for introducing new carbon-carbon bonds to aromatic rings. mdpi.com

Beyond these, this compound has been successfully employed in a variety of other transformations, including:

Prins-type cyclization reactions

Mannich-type reactions of imines and hydrazones wikipedia.org

Conjugate additions of indoles to α,β-enones researchgate.net

Thioacetalization of carbonyl compounds organic-chemistry.org

Researchers are continuously working to broaden the range of substrates that can be effectively used with this compound catalysts. This includes exploring its activity with more complex and functionally diverse molecules. The goal is to establish this catalyst as a go-to option for a wide spectrum of synthetic challenges, from the synthesis of natural products to the creation of novel pharmaceutical intermediates. wikipedia.org

Table of Research Findings on this compound Applications

Application Area Specific Reaction/Use Key Findings
Green Chemistry Thioacetalization of carbonyls High yields with 0.1 mol% catalyst at room temperature. organic-chemistry.org
Mononitration of o-nitrotoluene Catalyst is recyclable. chemrxiv.org
Materials Science Precursor for hafnium oxide Used in high-k dielectrics for semiconductors. researchgate.net
Building block for MOFs Creates functional porous materials. mdpi.com
Chiral Catalysis 1,4-addition of indole to enones Used in combination with chiral pyridine-diamine ligands. researchgate.net
Reaction Diversity Friedel-Crafts acylation More effective than other Lewis acids like BF₃·OEt₂, Sc(OTf)₃, and Zr(OTf)₄. mdpi.com
Prins-type cyclization Uniquely able to catalyze the reaction between an aryl aldehyde and a cyclohexene (B86901) derivative. mdpi.com

Conclusion

Summary of Key Research Contributions

Hafnium(IV) trifluoromethanesulfonate (B1224126) has emerged as a uniquely powerful and versatile Lewis acid. Key research contributions have established its efficacy as a catalyst for a broad spectrum of fundamental organic reactions, including Friedel-Crafts acylations and alkylations, Mannich-type reactions, glycosylations, and thioacetalizations. Its high catalytic activity at low loadings, coupled with its stability and ease of handling, makes it a valuable tool in synthetic chemistry. Furthermore, its role as a precursor to hafnium oxide highlights its importance in the advancement of materials science, particularly for the fabrication of high-k dielectrics in next-generation semiconductor devices.

Outlook for Future Research and Industrial Relevance

The future for Hafnium(IV) trifluoromethanesulfonate appears promising. In organic synthesis, ongoing research is likely to uncover new catalytic applications and develop more complex, stereoselective transformations. elsevierpure.com Its unique characteristics will continue to make it a prime candidate for use in the total synthesis of complex natural products and pharmaceuticals. elsevierpure.com In the industrial sphere, the demand for smaller and more powerful electronic devices will sustain the relevance of hafnium oxide as a high-k dielectric material. youtube.com Consequently, research into efficient and scalable methods for depositing HfO₂ films from precursors like Hf(OTf)₄ and others will remain a critical area of development, ensuring its continued importance in both academic research and industrial applications. noahchemicals.com

Q & A

Q. What safety precautions are essential when handling Hafnium(IV) Trifluoromethanesulfonate in laboratory settings?

Answer:

  • PPE Requirements : Use NIOSH/EN166-certified safety goggles, face shields, and nitrile gloves to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gloves per laboratory protocols .
  • Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, rinse immediately with water and seek medical attention. For eye exposure, irrigate for ≥15 minutes and consult a physician .
  • Storage : Store in argon or nitrogen atmospheres at 2–8°C, protected from light and moisture to prevent degradation .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Purity Analysis : Use chelometric titration (e.g., ≥99% purity reported in Aladdin’s analysis) and gravimetric analysis to quantify hafnium content (~23.3% Hf after ignition to oxide) .
  • Structural Confirmation : Employ infrared (IR) spectroscopy to identify trifluoromethanesulfonate (OTf) ligand vibrations (e.g., S=O and CF3 stretches) and 19F^{19}\text{F} NMR to confirm ligand coordination .
  • Appearance : Validate consistency with specifications (white to light yellow crystalline powder) .

Advanced Research Questions

Q. What catalytic applications does this compound enable in organic synthesis?

Answer:

  • Friedel-Crafts Reactions : Acts as a Lewis acid catalyst for acylation/alkylation of aromatic compounds. For example, Hachiya et al. demonstrated its efficiency in regioselective acylation under mild conditions (e.g., room temperature, dichloromethane solvent) .
  • Glycosylation : Azumaya et al. reported β-selective glycosylation using mixed carbonates of acyl-protected donor sugars, achieving >90% yield in decarboxylative reactions .
  • Thioacetalization : Wu and Zhu highlighted its chemoselective catalysis for carbonyl thioacetalization, with turnover numbers (TON) exceeding 1,000 under solvent-free conditions .

Q. How do researchers address contradictions in reported catalytic efficiency across different reaction systems?

Answer:

  • Parameter Optimization : Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature to modulate Lewis acidity. For instance, anhydrous conditions enhance Hf(OTf)4_4 activity in Friedel-Crafts reactions .
  • Hydrate vs. Anhydrous Forms : The hydrate form (C4_4F12_{12}HfS4_4O12_{12}·xH2_2O) may reduce catalytic efficiency due to ligand coordination with water. Pre-drying at 100°C under vacuum is recommended for moisture-sensitive reactions .
  • Competing Side Reactions : Monitor for triflate ligand decomposition (e.g., via 19F^{19}\text{F} NMR) in strongly acidic or high-temperature environments .

Q. What methodologies are effective for characterizing the hygroscopic behavior of this compound?

Answer:

  • Gravimetric Moisture Uptake : Measure mass changes under controlled humidity (e.g., 30–90% RH) to quantify hygroscopicity.
  • Thermogravimetric Analysis (TGA) : Identify dehydration events (e.g., ~150°C for hydrate forms) and confirm anhydrous stability up to 350°C .
  • Karl Fischer Titration : Quantify residual water content in stored samples (<0.1% w/w for anhydrous grade) .

Q. How can researchers resolve discrepancies in reported hafnium content across commercial batches?

Answer:

  • Cross-Validation Techniques : Compare gravimetric analysis (post-ignition to HfO2_2) with inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification .
  • Batch-Specific Certificates : Request vendor CoA (Certificate of Analysis) data, such as Aladdin’s Lot #E2406129, which reports 23.3% Hf content via gravimetry .
  • Interlaboratory Calibration : Use NIST-traceable standards to calibrate instrumentation and minimize systematic errors .

Q. What strategies mitigate decomposition risks during long-term storage of this compound?

Answer:

  • Inert Atmosphere Storage : Maintain argon/nitrogen blankets in sealed containers to prevent oxidation or hydrolysis .
  • Light Sensitivity : Use amber glass vials or light-blocking packaging to avoid photodegradation .
  • Stability Monitoring : Conduct periodic FTIR and 19F^{19}\text{F} NMR analyses to detect ligand dissociation or hydrate formation .

Q. What experimental design considerations are critical for optimizing Hf(OTf)4_44​-catalyzed reactions?

Answer:

  • Catalyst Loading : Screen 1–5 mol% to balance activity and cost. Lower loadings (≤2 mol%) are effective in thioacetalization due to high TON .
  • Solvent Selection : Use aprotic solvents (e.g., DCM, toluene) to preserve Lewis acidity. Polar solvents like acetonitrile may coordinate with Hf4+^{4+}, reducing activity .
  • Substrate Scope : Test electron-rich (e.g., anisole) and electron-poor (e.g., nitrobenzene) aromatics to assess reaction generality in Friedel-Crafts systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.